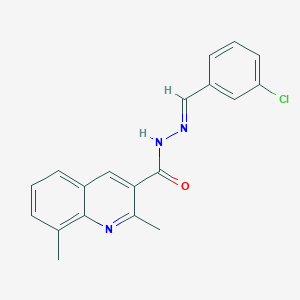![molecular formula C20H18ClN3OS B306783 N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306783.png)
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as CQAH, is a chemical compound that has been widely studied for its potential applications in scientific research. CQAH is a highly versatile compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to have a high affinity for certain metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the disruption of cellular processes. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for researchers studying these areas.
実験室実験の利点と制限
One of the main advantages of using N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in lab experiments is its versatility. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide. Some possible areas of focus include further studies on its mechanism of action, the development of new synthetic methods for producing this compound, and the exploration of its potential applications in the treatment of infectious diseases and other medical conditions. Additionally, researchers may continue to investigate the potential use of this compound as a fluorescent probe for detecting metal ions and as a tool for studying the mechanism of action of certain enzymes.
合成法
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in the presence of a suitable catalyst. Other methods for synthesizing this compound have also been reported in the scientific literature.
科学的研究の応用
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. This compound has also been studied for its potential use in the treatment of infectious diseases, such as malaria.
特性
分子式 |
C20H18ClN3OS |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-6-5-8-16-18(10-14(2)23-20(13)16)26-12-19(25)24-22-11-15-7-3-4-9-17(15)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
InChIキー |
ZYVJUTQJPPZVEM-SSDVNMTOSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
